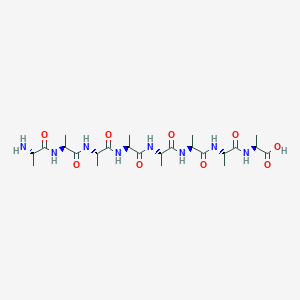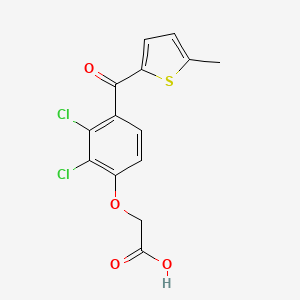
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- typically involves the following steps:
Chlorination of Phenol: The starting material, phenol, is chlorinated to produce 2,3-dichlorophenol.
Formation of Phenoxyacetic Acid: The 2,3-dichlorophenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acylation: The final step involves the acylation of 2,3-dichlorophenoxyacetic acid with 5-methyl-2-thenoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,3-dichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2,3-dichlorophenoxyacetic acid to ensure consistent quality and yield.
Automated Acylation: Automated systems for the acylation step to enhance efficiency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thenoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thenoyl moiety, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, particularly its role as a herbicide.
Industry: Used in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The compound exerts its herbicidal effects by mimicking the plant hormone indoleacetic acid (IAA). It disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell growth regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a different chlorination pattern.
Mecoprop: A phenoxy herbicide with an additional methyl group, making it chiral.
Uniqueness
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is unique due to the presence of the thenoyl group, which adds to its chemical diversity and potential applications. This structural difference can lead to variations in its reactivity and environmental behavior compared to other phenoxy herbicides.
Propriétés
Numéro CAS |
55901-70-7 |
|---|---|
Formule moléculaire |
C14H10Cl2O4S |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(5-methylthiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4S/c1-7-2-5-10(21-7)14(19)8-3-4-9(13(16)12(8)15)20-6-11(17)18/h2-5H,6H2,1H3,(H,17,18) |
Clé InChI |
ZLTLJZHUOPTYFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



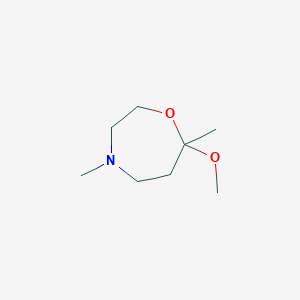
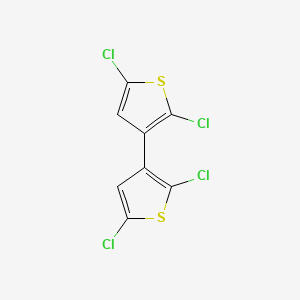
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

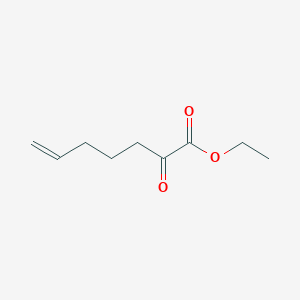

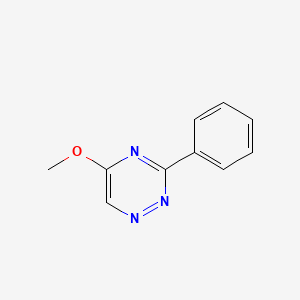
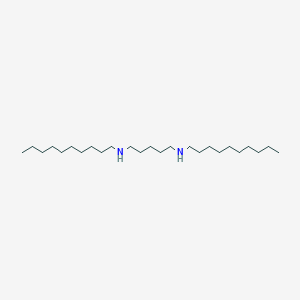
![1-{(E)-[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}propan-2-ol](/img/structure/B14626263.png)
![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
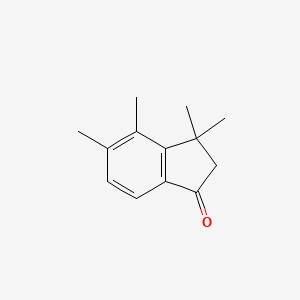
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
